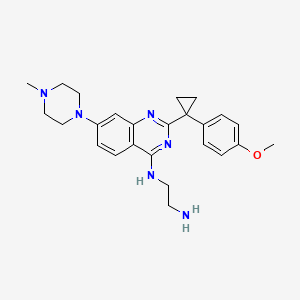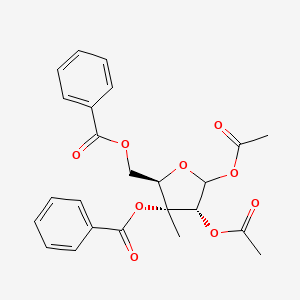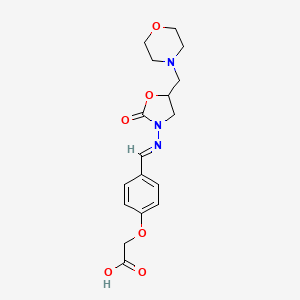
AMOZ-CHPh-4-O-C-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMOZ-CHPh-4-O-C-acid is a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier such as a protein. This compound contains two carbon atoms and one oxygen atom as a spacer. It is primarily used in antibody production, where it is coupled to bovine serum albumin (BSA) for immunogens and to ovalbumin (OVA) for coating antigens .
Preparation Methods
The synthesis of AMOZ-CHPh-4-O-C-acid involves several steps. The compound is synthesized by coupling the hapten to a carrier protein. The reaction conditions typically involve the use of a coupling agent such as carbodiimide to facilitate the formation of a stable bond between the hapten and the carrier protein . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
AMOZ-CHPh-4-O-C-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
AMOZ-CHPh-4-O-C-acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: It is used in the production of antibodies for research and diagnostic purposes.
Medicine: It is used in the development of diagnostic assays and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of AMOZ-CHPh-4-O-C-acid involves its ability to bind to specific proteins and elicit an immune response. The compound acts as a hapten, which means it is not immunogenic by itself but can become immunogenic when attached to a larger carrier protein. This binding triggers the production of antibodies that can recognize and bind to the hapten, allowing for its detection and quantification in various assays .
Comparison with Similar Compounds
AMOZ-CHPh-4-O-C-acid is unique in its structure and function compared to other similar compounds. Some similar compounds include:
AMOZ-CHPh-4-O-acid: This compound is also a hapten and is used in similar applications as this compound.
AMOZ-CHPh-4-OH: This compound has a similar structure but lacks the carboxylic acid group, which affects its reactivity and applications
Properties
Molecular Formula |
C17H21N3O6 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-13(2-4-14)9-18-20-11-15(26-17(20)23)10-19-5-7-24-8-6-19/h1-4,9,15H,5-8,10-12H2,(H,21,22)/b18-9+ |
InChI Key |
KMBZVHIKJKSMRH-GIJQJNRQSA-N |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(C=C3)OCC(=O)O |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
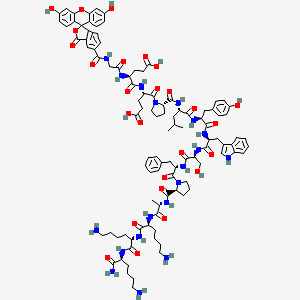
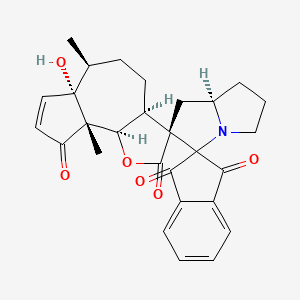
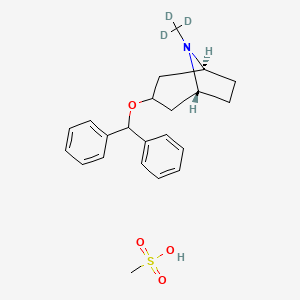

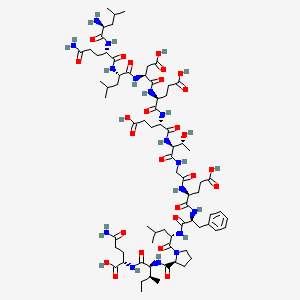
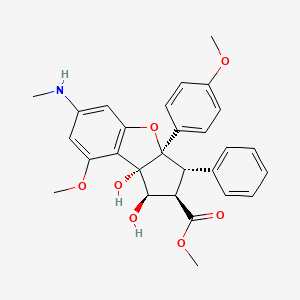

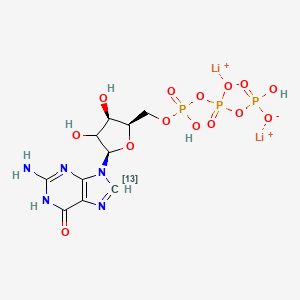
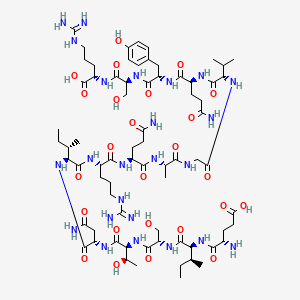
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)

